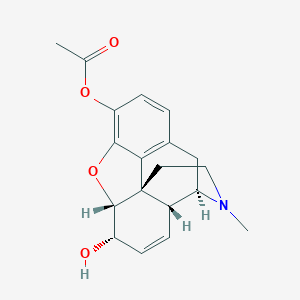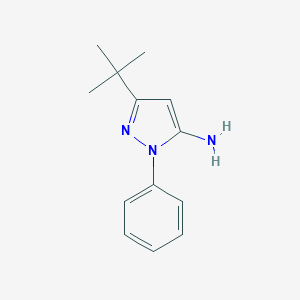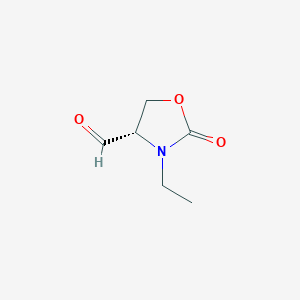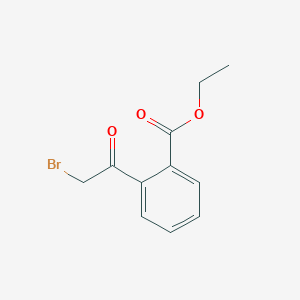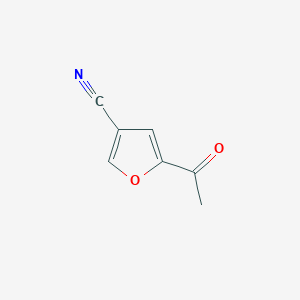
3-((5-Nitropyridin-2-yl)amino)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-((5-Nitropyridin-2-yl)amino)propan-1-ol” is a chemical compound with the molecular formula C8H11N3O3 . It has a molecular weight of 197.19 g/mol.
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature . For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study designed and synthesized a series of pyrimidinamine derivatives using pyrimidifen as a template according to the bioisosterism .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on its molecular formula C8H11N3O3. The compound contains a nitropyridinyl group attached to an aminopropanol group .Aplicaciones Científicas De Investigación
Antimitotic Agents and Anticancer Activity
Research has highlighted the antitumor potential of compounds related to "3-((5-Nitropyridin-2-yl)amino)propan-1-ol", particularly in the context of antimitotic agents. For instance, derivatives of 5-nitropyridine, similar in structure to the compound , have been investigated for their antitumor activity. Specifically, these compounds have shown promise as precursors to potent antimitotic agents, with modifications such as the oxime moiety replacement and the reduction of nitro groups to amino groups affecting their biological activity. These findings suggest a potential pathway for developing anticancer therapies by exploring the structural analogs and derivatives of 5-nitropyridine compounds (Temple et al., 1992).
Fluorescent Probes for Metal Ion Detection
The compound has been used as a base structure for developing fluorescent probes, which are crucial in detecting metal ions in various media. Specifically, 2-aminoethylpyridine-based fluorescent compounds, structurally related to "this compound", have been synthesized for sensing Fe3+ and Hg2+ ions in aqueous solutions. These probes offer selective and sensitive detection capabilities, potentially useful in environmental monitoring and biological applications (Singh et al., 2020).
Synthesis of Nitropyridine Derivatives
The compound and its derivatives have been studied for their synthetic utility, particularly in the creation of nitropyridine derivatives. These compounds serve as intermediates in various chemical syntheses, including those of energetic materials and pharmaceuticals. The research has focused on optimizing synthetic routes and exploring the reactivity of nitropyridine compounds under different conditions to yield various substituted derivatives. This area of study is crucial for developing new materials and drugs with improved properties and efficacy (Zhang et al., 2019).
Crystal Engineering
Studies have also explored the use of nitropyridine compounds, including those related to "this compound", in crystal engineering. These compounds have been used to design noncentrosymmetric crystals with potential applications in nonlinear optics and materials science. The structural characteristics of nitropyridine compounds, such as their ability to form specific molecular motifs and engage in hydrogen bonding, make them suitable candidates for constructing advanced crystalline materials (Fur et al., 1996).
Direcciones Futuras
The future directions for “3-((5-Nitropyridin-2-yl)amino)propan-1-ol” could involve further studies on its synthesis, properties, and potential applications. Given the interest in similar compounds in the field of medicinal chemistry , it could be of interest to explore its potential biological activities.
Mecanismo De Acción
Target of Action
Nitropyridines, a class of compounds to which this molecule belongs, are known to interact with various biological targets .
Mode of Action
Nitropyridines, in general, undergo various reactions, including electrophilic aromatic substitution and [1,5] sigmatropic shift . These reactions could potentially influence the interaction of “3-((5-Nitropyridin-2-yl)amino)propan-1-ol” with its targets.
Propiedades
IUPAC Name |
3-[(5-nitropyridin-2-yl)amino]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c12-5-1-4-9-8-3-2-7(6-10-8)11(13)14/h2-3,6,12H,1,4-5H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIIECJLGFKFRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])NCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



